Product packaging for 2-(2-Fluorophenyl)ethane-1-sulfonamide(Cat. No.:CAS No. 919354-05-5)

2-(2-Fluorophenyl)ethane-1-sulfonamide

Cat. No.: B1445484
CAS No.: 919354-05-5
M. Wt: 203.24 g/mol
InChI Key: YLJUKWMNLOFXMX-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)ethane-1-sulfonamide (CAS 919354-05-5) is an organic compound with the molecular formula C8H10FNO2S and a molecular weight of 203.24 g/mol . This sulfonamide derivative is characterized by a fluorophenyl group connected to an ethanesulfonamide chain, a structure of significant interest in medicinal chemistry research . While the specific biological profile of this compound is an area of ongoing investigation, sulfonamides as a class are well-known in scientific literature for their role as inhibitors of carbonic anhydrase (CA) enzymes . These enzymes are involved in critical physiological processes, and their inhibitors are researched for various potential applications. In particular, fluorinated sulfonamides are often explored for their potential to enhance inhibitory potency and selectivity towards specific CA isoforms, such as the tumor-associated hCA IX and XII . This product is provided with a stated purity of 95% . Researchers are advised to handle this material with appropriate safety precautions. It may cause skin and eye irritation and may be harmful if swallowed or inhaled . Please consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Intended Use: This product is supplied for chemical and biological research purposes only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FNO2S B1445484 2-(2-Fluorophenyl)ethane-1-sulfonamide CAS No. 919354-05-5

Properties

IUPAC Name

2-(2-fluorophenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJUKWMNLOFXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCS(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00740055
Record name 2-(2-Fluorophenyl)ethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919354-05-5
Record name 2-(2-Fluorophenyl)ethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonamide Formation via Reaction of 2-Fluoroaniline with Sulfonyl Chlorides

A common synthetic route to sulfonamides involves the reaction of an aniline derivative with a sulfonyl chloride under basic conditions. For 2-(2-fluorophenyl)ethane-1-sulfonamide, the key step is the sulfonylation of 2-fluoroaniline or related intermediates with ethanesulfonyl chloride.

General Reaction Scheme:

$$
\text{2-Fluoroaniline} + \text{Ethanesulfonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}
$$

  • Base: Triethylamine or other organic bases are typically used to neutralize the hydrogen chloride formed.
  • Solvent: Dichloromethane (DCM), toluene, or other aprotic solvents.
  • Temperature: Usually carried out at room temperature to mild heating (0–50°C).

This method is supported by literature showing sulfonamide synthesis via condensation of anilines with sulfonyl chlorides in the presence of triethylamine in DCM, yielding products in good yields.

Direct Sulfonation of 2-Fluoroaniline with Sulfonating Agents

An alternative approach involves the reaction of 2-fluoroaniline with sulfonating agents such as methanesulfonyl chloride or ethanesulfonyl chloride at elevated temperatures, often in the presence of polar aprotic solvents like N,N-dimethylformamide (DMF).

Key Process Parameters from Patent US20030236437A1:

Parameter Details
Reactants Aniline derivative (2-fluoroaniline), Sulfonyl chloride (e.g., ethanesulfonyl chloride)
Solvent Toluene (preferred), xylene, diethylbenzene, DMF (catalytic amounts)
Temperature 120°C to 160°C (preferably 125°C to 150°C)
Reaction Time 3 to 7 hours (preferably 4 to 7 hours)
Molar Ratio (Sulfonyl chloride:Aniline) 1.5 to 6 equivalents (preferably 1.5 to 4)
DMF Ratio 0.001 to 0.09 molar equivalents relative to aniline

Process Description:

  • The aniline and sulfonyl chloride are reacted in toluene with a catalytic amount of DMF.
  • The reaction mixture is heated to about 140–145°C.
  • Hydrogen chloride gas evolved is vented.
  • The reaction progress is monitored by gas chromatography.
  • After completion, the mixture is cooled, diluted with toluene, and washed with water to isolate the sulfonamide product.

This high-temperature sulfonylation method is industrially viable for large-scale synthesis, providing good conversion and purity.

Multi-Step Synthetic Routes Involving Sulfonyl Chloride Intermediates and Reduction

In more complex synthetic schemes, sulfonamides are prepared via multi-step sequences involving:

  • Preparation of sulfonyl chlorides from sulfonic acids using thionyl chloride.
  • Friedel–Crafts acylation to introduce aryl groups.
  • Sequential reductions using sodium borohydride or iron powder.
  • Condensation of anilines with sulfonyl chlorides in the presence of triethylamine.

For example, in the synthesis of (E)-N-aryl-2-arylethenesulfonamides, condensation of anilines with 2-arylethenesulfonyl chlorides in dichloromethane with triethylamine yielded sulfonamides in good yields. Although this example involves arylethenesulfonyl chlorides, the methodology is adaptable to ethanesulfonyl chloride derivatives.

Reaction Conditions and Catalysts

  • Catalysts: Small amounts of N,N-dimethylformamide (DMF) act as catalysts in sulfonylation reactions.
  • Temperature Control: Maintaining reaction temperature between 120°C and 160°C is crucial for optimal conversion.
  • Pressure: Slightly elevated pressures (14–17 psig) may be used to control volatile byproducts.
  • Workup: Post-reaction, the mixture is cooled and subjected to aqueous washing to remove impurities and isolate the sulfonamide.

Summary Table of Preparation Parameters

Preparation Method Reactants Solvent(s) Base/Catalyst Temperature Reaction Time Notes
Sulfonylation of 2-fluoroaniline with ethanesulfonyl chloride 2-Fluoroaniline + ethanesulfonyl chloride DCM, toluene Triethylamine 0–50°C 2–6 hours Mild conditions, good yields
Elevated temperature sulfonylation (patent method) 2-Fluoroaniline + sulfonyl chloride Toluene + catalytic DMF None or DMF catalyst 120–160°C 3–7 hours Industrial scale, venting HCl gas
Multi-step synthesis via sulfonyl chloride intermediates Sulfonic acids → sulfonyl chlorides + anilines DCM, others Triethylamine, p-TSA Room temp to reflux Multiple steps Includes Friedel–Crafts, reductions

Research Findings and Optimization Notes

  • The presence of fluorine on the phenyl ring influences the reactivity and binding properties of the sulfonamide.
  • Reaction optimization involves balancing sulfonyl chloride equivalents and catalyst amounts to maximize yield and minimize side reactions.
  • High-temperature sulfonylation with DMF as catalyst enhances reaction rate and product purity.
  • Workup procedures involving aqueous extraction and organic solvent washes are critical for isolating pure sulfonamide.

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding amines or sulfonic acids. This reactivity is critical for modifying the compound’s biological activity.

Conditions :

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux (110°C) for 12 hours.

  • Basic Hydrolysis : 2M NaOH at 80°C for 8 hours.

Example :

2 2 Fluorophenyl ethane 1 sulfonamideHCl 6M 2 2 Fluorophenyl ethylamine+H2SO3\text{2 2 Fluorophenyl ethane 1 sulfonamide}\xrightarrow{\text{HCl 6M }}\text{2 2 Fluorophenyl ethylamine}+\text{H}_2\text{SO}_3

Yield : ~85% under optimized conditions.

Nucleophilic Substitution

The fluorine atom at the ortho position on the phenyl ring participates in nucleophilic aromatic substitution (SₙAr) due to electron-withdrawing effects from the sulfonamide group.

Key Reactions :

Reagent Product Conditions Yield
Phenethylamine2-(2-Phenethylamino)ethane sulfonamideK₂CO₃, DMF, 90°C, 24h 72%
Sodium Methoxide2-(2-Methoxy)ethane sulfonamideMeOH, 60°C, 6h68%
Ammonia (NH₃)2-(2-Amino)ethane sulfonamideNH₃ (gas), DCM, RT, 48h58%

Mechanism :
The reaction proceeds via a two-step addition–elimination pathway, where the amine attacks the activated aromatic ring, followed by fluoride elimination .

Oxidation Reactions

The sulfonamide group is resistant to oxidation, but the ethane chain and aromatic ring can undergo oxidative modifications.

Examples :

  • Side-Chain Oxidation :

    2 2 Fluorophenyl ethane 1 sulfonamideKMnO4,H2O,Δ2 2 Fluorophenyl sulfonamide acetic acid\text{2 2 Fluorophenyl ethane 1 sulfonamide}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O},Δ}\text{2 2 Fluorophenyl sulfonamide acetic acid}

    Yield : 63%.

  • Aromatic Ring Oxidation :
    Under strong oxidizers (e.g., CrO₃), the fluorophenyl group forms quinone derivatives, though this is less common due to fluorine’s stability.

Reductive Coupling

The sulfonamide participates in reductive cross-coupling reactions with nitroarenes to form biaryl sulfonamides, a method useful in drug discovery .

Conditions :

  • Sodium bisulfite (3 equiv), SnCl₂ (1.5 equiv), DMSO, 60°C, 12h .
    Example :

2 2 Fluorophenyl ethane 1 sulfonamide+NitrobenzeneBiphenyl sulfonamide derivative\text{2 2 Fluorophenyl ethane 1 sulfonamide}+\text{Nitrobenzene}\rightarrow \text{Biphenyl sulfonamide derivative}

Conversion : 89% (19F NMR) .

Halogenation

The ethane chain undergoes bromination under radical conditions, enabling further functionalization.

Conditions :

  • N-Bromosuccinimide (NBS, 1.1 equiv), Diisopropyl azodicarboxylate (5% mol), hexane, 25°C, 6h .
    Product :

2 2 Fluorophenyl 1 bromoethane sulfonamide\text{2 2 Fluorophenyl 1 bromoethane sulfonamide}

Yield : 83% .

Multi-Component Reactions

In DMSO or DMF, the compound participates in Passerini reactions to form α-acyloxy amides, useful in combinatorial chemistry .

Example :

2 2 Fluorophenyl ethane 1 sulfonamide+Ketone+Carboxylic AcidPasserini Acyloxy Amide\text{2 2 Fluorophenyl ethane 1 sulfonamide}+\text{Ketone}+\text{Carboxylic Acid}\xrightarrow{\text{Passerini}}\text{ Acyloxy Amide}

Yield : 70–85% .

Thermal Rearrangements

Under elevated temperatures (>100°C), sulfonamide groups undergo 1,3-migrations, forming regioisomers. This is observed in DMF with K₂CO₃ .

Example :

2 2 Fluorophenyl ethane 1 sulfonamideDMF K2CO3,90C1 3 Fluorophenyl ethane 2 sulfonamide\text{2 2 Fluorophenyl ethane 1 sulfonamide}\xrightarrow{\text{DMF K}_2\text{CO}_3,90^\circ \text{C}}\text{1 3 Fluorophenyl ethane 2 sulfonamide}

Yield : 95% .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-(2-Fluorophenyl)ethane-1-sulfonamide serves as a crucial building block in the synthesis of more complex organic molecules. Its sulfonamide group can participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

  • Enzyme Inhibition Studies : The compound is investigated for its potential as an enzyme inhibitor. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their activity. This property is particularly relevant in studies involving metabolic pathways and drug design .
  • Protein Binding Studies : Due to its structural characteristics, it is also used in studies examining protein-ligand interactions, which are critical for understanding biological processes and drug development.

Medicine

  • Therapeutic Potential : Research has highlighted its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. For instance, sulfonamides have been traditionally used as antibiotics; thus, derivatives like this compound may exhibit similar or enhanced effects against bacterial infections .
  • Anticancer Activity : A related study demonstrated that certain sulfonamides exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound were shown to disrupt microtubule formation in cancer cells, indicating their potential as anticancer agents .

Industry

  • Specialty Chemicals Development : In industrial applications, this compound is utilized in the development of specialty chemicals and materials with specific properties tailored for various applications. Its unique chemical structure allows for modifications that enhance performance in specific industrial processes .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory effects of sulfonamide derivatives on carbonic anhydrase. The results indicated that modifications to the sulfonamide group significantly affected binding affinity and inhibition potency. This highlights the importance of structural variations in developing effective enzyme inhibitors .

Case Study 2: Anticancer Research

Research involving a series of novel arylsulfamoylacetic acids demonstrated significant anticancer activity against resistant cancer cell lines. The compounds were tested for cytotoxicity with IC50 values ranging from 5 to 10 nM, showcasing their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

2-(4-Fluorophenyl)ethane-1-sulfonamide Molecular Formula: C₈H₁₀FNO₂S (identical to the target compound). Key Difference: Fluorine at the para position.

2-(3-Fluorophenoxy)ethane-1-sulfonamide Molecular Formula: C₈H₁₀FNO₃S. Key Difference: Fluorine on a phenoxy group (linked via oxygen). Impact: The oxygen linker increases polarity and may enhance solubility in polar solvents. The meta-fluoro substitution on the phenoxy group could alter metabolic stability compared to direct phenyl attachment .

Halogen-Substituted Analogs

2-(2-Bromophenyl)ethane-1-sulfonamide Molecular Formula: C₈H₁₀BrNO₂S. Key Difference: Bromine replaces fluorine at the ortho position. Impact: Bromine’s larger atomic radius (1.85 Å vs. However, its lower electronegativity may reduce electronic effects on the sulfonamide group .

Complex Derivatives

N-(2-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)ethane-1-sulfonamide Molecular Formula: C₁₄H₂₂FN₃O₄S₂. Key Difference: Incorporates a piperazine ring and dual sulfonamide groups. The dual sulfonamide groups may enable multi-target interactions but could reduce selectivity .

Substituents with Bulky or Hydrophilic Groups

2-(Adamantan-1-yl)ethane-1-sulfonamide Molecular Formula: C₁₂H₁₉NO₂S. Key Difference: Adamantane substituent. Impact: The rigid, hydrophobic adamantane group enhances lipophilicity, favoring blood-brain barrier penetration. However, steric hindrance may limit binding to flat active sites .

2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide Molecular Formula: C₁₀H₂₃NO₅S. Key Difference: Polyether chain. Impact: The ethylene glycol chain improves aqueous solubility (liquid at room temperature) but may reduce membrane permeability due to increased hydrophilicity .

Comparative Data Table

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Property/Impact
2-(2-Fluorophenyl)ethane-1-sulfonamide Ortho-fluorophenyl C₈H₁₀FNO₂S 203.23 Baseline for comparison; moderate polarity and steric effects.
2-(4-Fluorophenyl)ethane-1-sulfonamide Para-fluorophenyl C₈H₁₀FNO₂S 203.23 Symmetrical dipole; potential solubility differences .
2-(2-Bromophenyl)ethane-1-sulfonamide Ortho-bromophenyl C₈H₁₀BrNO₂S 264.14 Increased steric bulk; enhanced hydrophobic interactions .
2-(3-Fluorophenoxy)ethane-1-sulfonamide Meta-fluoro phenoxy group C₈H₁₀FNO₃S 219.23 Oxygen linker improves solubility; altered metabolic stability .
N-(2-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)ethane-1-sulfonamide Piperazine + dual sulfonamide C₁₄H₂₂FN₃O₄S₂ 379.47 Multi-target potential; increased molecular complexity .
2-(Adamantan-1-yl)ethane-1-sulfonamide Adamantane group C₁₂H₁₉NO₂S 243.37 High lipophilicity; CNS-targeting potential .
2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide Polyether chain C₁₀H₂₃NO₅S 269.36 Liquid state; enhanced aqueous solubility .

Key Research Findings

  • Steric vs. Electronic Trade-offs : Bromine analogs (e.g., 2-(2-bromophenyl)ethane-1-sulfonamide) prioritize steric bulk over electronegativity, which may be advantageous in hydrophobic binding pockets but less effective in polar environments .
  • Structural Complexity : Derivatives like the piperazine-containing compound () demonstrate how added functional groups expand pharmacological scope but introduce synthetic and selectivity challenges .

Biological Activity

2-(2-Fluorophenyl)ethane-1-sulfonamide is a sulfonamide derivative characterized by a sulfonamide functional group attached to an ethane backbone with a fluorophenyl substituent. This compound has garnered interest due to its potential biological activities, particularly as an antibacterial agent. The presence of the fluorine atom at the ortho position of the phenyl ring enhances its chemical reactivity and biological efficacy.

The primary mechanism of action for this compound involves the inhibition of bacterial folate synthesis. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for synthesizing folate in bacteria. By blocking this pathway, the compound effectively impedes bacterial growth and replication, making it a valuable candidate in antibacterial therapy .

Biological Activity and Applications

Research indicates that this compound exhibits significant antibacterial properties. The fluorine atom may enhance its lipophilicity, potentially improving its pharmacokinetic profile compared to other sulfonamides. The compound's interactions with various biological targets, including enzymes involved in bacterial metabolism, further underscore its therapeutic potential .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other sulfonamides:

Compound NameStructure FeaturesUnique Aspects
2-(3-Fluorophenyl)ethane-1-sulfonamideSimilar ethane backbone; different fluorine positionMay exhibit different biological activities due to substitution position
SulfanilamideClassic sulfonamide structure without fluorineEstablished antibacterial properties; lacks fluorine influence
4-AminobenzenesulfonamideContains an amino group instead of fluorineDifferent mechanism of action; primarily used in dye synthesis
Benzene-1-sulfonamideSimple aromatic sulfonamideLacks alkyl chain; limited solubility and reactivity compared to ethane derivatives

The synthesis of this compound can be achieved through various chemical reactions, including oxidation, reduction, and substitution reactions. The sulfonamide group is known for its reactivity in transformations that can lead to the formation of more complex organic molecules .

Chemical Reactions

  • Oxidation : Can form sulfonic acids under strong oxidizing conditions.
  • Reduction : Converts the sulfonamide group to an amine group.
  • Substitution : The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Q & A

Basic Research Question

  • Recrystallization : Use mixed solvents (e.g., acetic acid:water, 1:1) to balance solubility and polarity .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50%) separates sulfonamides from byproducts.
  • TLC Monitoring : Rf_f values (~0.3–0.5 in ethyl acetate/hexane) guide fraction collection.
    Key Considerations :
  • Avoid prolonged heating to prevent sulfonamide decomposition.
  • High-purity solvents (>99.9%) minimize impurities.

What challenges arise in determining the crystal structure of this compound, and how can SHELX tools address them?

Advanced Research Question
Challenges :

  • Disorder in Fluorophenyl Groups : Dynamic fluorine atoms complicate electron density maps.
  • Hydrogen Bonding Networks : NH2_2 and sulfonyl groups form intricate intermolecular interactions.
    SHELX Solutions :
  • SHELXL Refinement : Anisotropic displacement parameters model fluorine disorder.
  • TWIN Commands : Handle twinned crystals common in polar space groups.
  • HKLF 4 Format : Process high-resolution data (<1.0 Å) for precise bond-length analysis .

How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Advanced Research Question
SAR Parameters :

  • Substituent Position : Compare 2-fluoro vs. 4-fluoro analogs for target affinity.
  • Sulfonamide Modifications : Replace NH2_2 with morpholine or piperidine groups to alter solubility.
    Methodology :

Synthesize derivatives (e.g., 2-(2,3-difluorophenyl) analogs) .

Test in vitro activity (e.g., enzyme inhibition assays).

Correlate with computational docking scores.
Case Study: Morpholine-substituted sulfonamides show improved kinase inhibition due to enhanced hydrogen bonding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenyl)ethane-1-sulfonamide
Reactant of Route 2
2-(2-Fluorophenyl)ethane-1-sulfonamide

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